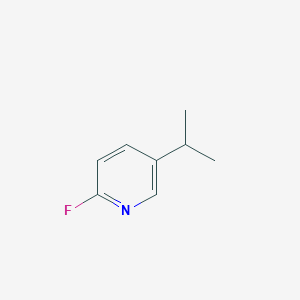![molecular formula C7H11NO3S B6240285 hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione CAS No. 2408974-79-6](/img/new.no-structure.jpg)
hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is a synthetic compound that has garnered significant interest in the scientific community due to its unique chemical and physical properties. This compound is characterized by its molecular formula C7H11NO3S and a molecular weight of 189.24 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of thioamide with hydrazonoyl halides in boiling ethanol containing triethylamine . This reaction yields the desired compound along with other by-products.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis on a larger scale would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of advanced reactors and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or amines.
Applications De Recherche Scientifique
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: Research has indicated that this compound may have antimicrobial and antitumor properties, making it a candidate for drug development.
Industry: Its unique properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can disrupt metabolic processes in microorganisms, leading to antimicrobial effects . Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
Hexahydro-2H-1lambda6-[1,2]thiazolo[2,3-a]pyridine-1,1,3-trione is unique compared to other similar compounds due to its specific structural features and reactivity. Similar compounds include:
Thiazolopyridines: These compounds share a similar core structure but differ in their substituents and functional groups.
Thiadiazoles: While also containing sulfur and nitrogen atoms, thiadiazoles have a different ring structure and exhibit distinct chemical properties.
Propriétés
Numéro CAS |
2408974-79-6 |
|---|---|
Formule moléculaire |
C7H11NO3S |
Poids moléculaire |
189.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



